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Cat. No.: B147528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinaldic acid, a heterocyclic carboxylic acid, readily forms coordination complexes with a

wide array of metal ions. The structural diversity of these complexes is of significant interest in

fields ranging from medicinal chemistry to materials science. This guide provides a comparative

analysis of the crystal structures of various quinaldic acid complexes, supported by

experimental data, to elucidate the coordination behavior of this versatile ligand.

I. Comparative Crystallographic Data
The coordination of quinaldic acid to metal centers is primarily dictated by the nature of the

metal ion, its oxidation state, and the presence of other coordinating ligands. Quinaldic acid
typically acts as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring

and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring.

However, monodentate and zwitterionic coordination modes have also been observed.

The following tables summarize key crystallographic data for a selection of quinaldic acid
complexes with transition metals, lanthanides, and actinides, providing a basis for structural

comparison.
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Complex Metal
M-N Distance
(Å)

M-O Distance
(Å)

Reference

[Ni(quin)₂(H₂O)₂]·

2H₂O
Ni(II) ~1.86 ~1.85 [1]

[Fe(quin)₂(H₂O)₂] Fe(III) 2.025(4) 2.034(3) [2]

[Co(quin)₂(pic)₂] Co(II) 2.161(2) 2.158(14) [3][4]

[Zn(quin)₂(Py)₂] Zn(II) 2.1425(15) 1.9952(13)

[Eu₂(quin)₆(H₂O)

₄]
Eu(III) - 2.38 - 2.55 [5]

[UO₂(ida)]n (ida

= iminodiacetato)
U(VI) 2.59(4) 2.38(2), 2.39(2)

Note: Data for Fe(III) and Co(II) are from complexes with similar N,O-coordinating ligands as

direct quinaldic acid complex data was limited in the search results. "quin" refers to the

quinaldate ligand, "pic" to picoline, and "Py" to pyridine.
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Complex Angle 1 Value (°) Angle 2 Value (°) Reference

[Ni(quin)₂(H₂

O)₂]·2H₂O
N-Ni-O 83.99 O-Ni-O 178.91

[Fe(NCS)₃(H₂

O)₃]
N-Fe-N - O-Fe-O -

[Co(phen)

(H₂O)₄]²⁺
N-Co-N - O-Co-O -

[Zn(quin)₂(Py

)₂]
N-Zn-O 79.85(6) N-Zn-N 161.26(6)

[Eu₂(quin)₆(H

₂O)₄]

O-Eu-O

(chelate)
~65-70

O-Eu-O

(bridging)
~100-110

[UO₂(ida)]n
O-U-O

(equatorial)
~70

N-U-O

(equatorial)
~65

Note: Data for Fe(III) and Co(II) are from complexes with similar ligands. "phen" refers to

phenanthroline.
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Com
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Meta
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Syst
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Spac
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Grou
p

a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Refer
ence

[Ni{C₆

H₄N₂(

C₆H₃

OOH)

₂}]

Ni(II)
Mono

clinic
P-1

12.13

3(6)

15.01

7(7)

15.39

3(7)
74.17

70.92

(5)
70.08

[Co₃(

L)

(OAc)

₂(CH₃

OH)₂]

·CH₃

OH

Co(II)
Triclin

ic
P-1 - - - - - -

[Fe(N

CS)₃(

H₂O)₃

]·3C₆

H₈N₂

Fe(III) - - - - - - - -

[Cr(py

dc)₂]⁻
Cr(III)

Mono

clinic
Cc

14.90

06(10

)

12.21

14(8)

12.21

14(8)
90 - 90

[Mn(p

da)

(bpp)]

Mn(II)

Ortho

rhom

bic

Pnna
1.965

2(6)

1.103

3(4)

0.963

9(3)
90 90 90

[Cu₂(

μ-

Cl)₂Cl

₂(L)₂(

CH₃C

N)₂]

Cu(II) - - - - - - - -
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[EuL(

NO₃)₃

]

Eu(III) - - - - - - - -

Note: Data for Co(II), Fe(III), Cr(III), Mn(II), and Cu(II) are from complexes with similar N,O-

coordinating ligands. "L" and other abbreviations in the formulas refer to various organic

ligands as described in the cited literature.

II. Experimental Protocols
The determination of the crystal structure of quinaldic acid complexes relies on the successful

synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Quinaldic Acid Complexes
A general procedure for the synthesis of transition metal quinaldate complexes involves the

reaction of a soluble metal salt with quinaldic acid in a suitable solvent. The reaction

conditions, such as pH, temperature, and molar ratio of reactants, are crucial for obtaining

crystalline products.

Example Synthesis of a Ni(II)-Quinaldic Acid Complex: A solution of nickel(II) salt (e.g., nickel

chloride or nickel nitrate) in water or ethanol is added to a solution of quinaldic acid in the

same solvent. The pH of the solution may be adjusted by the addition of a base (e.g., sodium

hydroxide or ammonia) to deprotonate the carboxylic acid group of the quinaldic acid,

facilitating coordination. The resulting mixture is then stirred, and the complex is crystallized by

slow evaporation of the solvent, vapor diffusion, or cooling.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

General Experimental Protocol:

Crystal Selection and Mounting: A suitable single crystal of the quinaldic acid complex, free

of cracks and defects, is selected under a microscope. The crystal is mounted on a
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goniometer head using a cryoprotectant to prevent ice formation during data collection at low

temperatures.

Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of

cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then

irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction

patterns are collected on a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and space group of the crystal. The intensities of the diffracted X-rays are

integrated and corrected for various experimental factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

which involves determining the initial positions of the atoms in the asymmetric unit. This

initial model is then refined against the experimental data to obtain a final, accurate crystal

structure, including precise bond lengths and angles.

III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal

structure of a quinaldic acid complex.
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Caption: Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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